molecular formula C17H17ClN2O3 B11535038 4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol

4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol

Cat. No.: B11535038
M. Wt: 332.8 g/mol
InChI Key: RVKMKDSFVJPHOE-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of phenol, characterized by the presence of chloro, nitro, and imino groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with 2,4-dimethylaniline in the presence of an acid catalyst to form the imine (Schiff base).

    Nitration: The resulting imine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium ethoxide (NaOEt) or potassium thiolate (KSR) in anhydrous conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic materials due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro and chloro groups can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol: Similar structure but lacks the nitro group.

    2-{[(2,4-Dimethylphenyl)imino]methyl}-3,5-dimethylphenol: Lacks both the chloro and nitro groups.

    4-Nitro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethylphenol: Similar but lacks the chloro group.

Uniqueness

4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol is unique due to the presence of all three functional groups (chloro, nitro, and imino), which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C17H17ClN2O3/c1-9-5-6-14(10(2)7-9)19-8-13-11(3)15(18)12(4)16(17(13)21)20(22)23/h5-8,21H,1-4H3

InChI Key

RVKMKDSFVJPHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=C(C(=C2O)[N+](=O)[O-])C)Cl)C)C

Origin of Product

United States

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